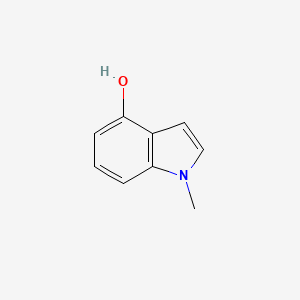

1-Methyl-1H-indol-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-methylindol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMJTXVQAZYLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578648 | |

| Record name | 1-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-37-8 | |

| Record name | 4-Hydroxy-N-methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indole Core: a Privileged and Adaptable Scaffold

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govbohrium.commdpi.comsci-hub.se This designation stems from its recurring presence in a vast number of natural products and synthetic molecules that exhibit significant biological activities. nih.govpurkh.comrsc.org Its unique electronic properties, arising from the delocalization of ten π-electrons, and its ability to participate in various chemical interactions make it a versatile scaffold for drug design and discovery. nih.gov

The indole framework is a common feature in numerous natural products, including a wide array of alkaloids isolated from plants, fungi, and marine organisms. bohrium.comnih.govmdpi.comnih.gov More than 4,100 distinct indole alkaloids have been identified, many of which demonstrate potent physiological effects. mdpi.comwikipedia.org This natural prevalence has inspired chemists to develop a multitude of synthetic methods for constructing and functionalizing the indole core, further expanding its utility in creating novel therapeutic agents. rsc.orgrsc.org

A Broad Spectrum of Biological Activities

The diverse biological profiles of indole (B1671886) derivatives underscore their importance in pharmacology. These compounds have demonstrated a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govbohrium.comresearchgate.net

The following table summarizes some of the key biological activities associated with the indole scaffold:

| Biological Activity | Examples of Indole Derivatives and their Significance |

| Anticancer | Indole-based compounds can target tubulin and other pathways involved in cell proliferation. nih.gov Some derivatives have shown efficacy against drug-resistant cancer cells. nih.gov |

| Antimicrobial | Indole alkaloids have exhibited antibacterial and antifungal properties. nih.gov Some synthetic derivatives have also shown potent antimicrobial activity. researchgate.net |

| Anti-inflammatory | Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole structure. nih.gov Newer indole derivatives modulate key inflammatory pathways like NF-κB and COX-2. nih.gov |

| Neuroprotective | The structural similarity of indoles to essential biomolecules like serotonin (B10506) and melatonin (B1676174) suggests their potential in addressing neurodegenerative diseases. nih.gov Preliminary studies on some derivatives have indicated neuroprotective effects. |

| Antiviral | Certain indole derivatives have been investigated for their antiviral properties, including against HIV. researchgate.net |

The Rationale for Focused Research on 1 Methyl 1h Indol 4 Ol

Established Strategies for Indole Ring System Construction Relevant to this compound

A variety of classical and modern synthetic methods have been developed for the construction of the indole ring. The applicability of these methods to the synthesis of 4-hydroxyindoles, and specifically this compound, varies depending on the reaction mechanism and tolerance of functional groups.

Fischer Indole Synthesis and its Contemporary Applications

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the most widely used methods for preparing indoles. chemicalbook.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction can be promoted by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine intermediate. Following protonation, a acs.orgacs.org-sigmatropic rearrangement occurs, leading to a diimine which, after cyclization and elimination of ammonia, yields the aromatic indole ring. wikipedia.org

While no direct synthesis of this compound using the classical Fischer method is prominently documented, the strategy is adaptable for substituted indoles. For instance, the synthesis of psilocin, a 4-hydroxy-N,N-dimethyltryptamine, has been achieved using this approach, indicating its utility for 4-hydroxyindole (B18505) scaffolds. A key challenge is the availability of the appropriately substituted phenylhydrazine precursor, in this case, 1-(3-methoxyphenyl)-1-methylhydrazine, which would be required to ultimately yield a 4-hydroxyindole derivative after demethylation. A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

Bischler-Möhlau Reaction in Indole Ring Formation

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative to form a 2-aryl-indole. mdpi.com The reaction is often characterized by harsh conditions, which can limit its applicability. researchgate.net However, recent modifications have aimed to develop milder reaction protocols.

A significant development relevant to 4-hydroxyindoles is the modified Bischler-Möhlau reaction using m-aminophenol and benzoin. This condensation, carried out at a lower temperature than traditional methods, yields a mixture of 2,3-diphenyl-4-hydroxyindole and 2,3-diphenyl-6-hydroxyindole. researchgate.netchimicatechnoacta.ru This demonstrates the feasibility of constructing the 4-hydroxyindole core via this method, although it presents a challenge in regioselectivity, requiring separation of the resulting isomers. mdpi.comresearchgate.netchimicatechnoacta.ru The reaction can be catalyzed by hydrochloric acid and proceeds with the removal of water. researchgate.net

| Reactants | Catalyst | Temperature | Products |

| m-Aminophenol, Benzoin | Hydrochloric acid | 135 °C | Mixture of 4-hydroxy and 6-hydroxy-2,3-diphenylindole |

Table 1: Conditions for the modified Bischler-Möhlau synthesis of hydroxyindoles. researchgate.net

Madelung Synthesis and Modern Variants for Indole Synthesis

The Madelung synthesis is a base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine at high temperatures to produce an indole. wikipedia.orgbhu.ac.in Traditional conditions, often employing sodium or potassium alkoxides at 200–400 °C, are harsh and limit the reaction to substrates without sensitive functional groups. wikipedia.orgnih.gov

Modern variants have significantly improved the utility of this reaction. A recently developed tandem Madelung synthesis allows for the one-pot reaction of methyl benzoates with N-methyl-o-toluidine to generate N-methyl-2-phenylindoles in good yields (50-90%). acs.orgorganic-chemistry.org This method utilizes a mixed-base system of LiN(SiMe₃)₂ and CsF under milder conditions (110 °C), demonstrating the applicability of the Madelung approach for the synthesis of N-methylated indoles. acs.orgorganic-chemistry.org To synthesize this compound via this route, a starting material like N-(2-methyl-3-hydroxyphenyl)acetamide would be required, followed by N-methylation. The Smith-modified Madelung synthesis, using organolithium reagents, also offers a milder alternative to the classical procedure. wikipedia.org

| Base System | Solvent | Temperature | Substrates | Product Type |

| LiN(SiMe₃)₂ / CsF | TBME | 110 °C | Methyl benzoates, N-methyl-o-toluidines | N-methyl-2-arylindoles |

Table 2: Conditions for the tandem Madelung indole synthesis. organic-chemistry.org

Reissert Indole Synthesis and Multi-step Approaches

The Reissert indole synthesis is a multi-step sequence that begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.orgchemeurope.com The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically with zinc in acetic acid, to form indole-2-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated by heating to yield the parent indole. chemicalbook.comwikipedia.org

For the synthesis of this compound, this pathway would necessitate starting with 2-methyl-1-nitro-3-methoxybenzene. After the Reissert sequence to form the 4-methoxyindole (B31235) ring, subsequent N-methylation and O-demethylation steps would be required to afford the final product. The multi-step nature of this synthesis makes it less direct compared to some modern one-pot procedures.

Alternative Cyclization and Annulation Reactions for Indole Core Formation

Contemporary synthetic chemistry has produced several innovative methods for constructing the indole scaffold, some of which are particularly well-suited for preparing challenging 4-hydroxyindoles.

A noteworthy "back-to-front" approach involves a gold-catalyzed synthesis from pyrrole (B145914) derivatives . In this strategy, pyrrol-yn-glycol derivatives, prepared from simple pyrroles, undergo a gold-catalyzed cyclization. nih.govacs.org The reaction proceeds via a C2-pyrrole attack on the alkyne, followed by a selective 1,2-migration, to form 4-silyloxyindoles. These silyloxyindoles can be readily deprotected to furnish the corresponding 4-hydroxyindoles. nih.govacs.org This method is highly efficient and allows for the regioselective introduction of various substituents. nih.gov

Another powerful strategy involves palladium-catalyzed cyclization . One such route involves the cross-coupling of ortho-iodoanilines with (trimethylsilyl)acetylene, followed by cyclization in the presence of potassium tert-butoxide to yield the 4-hydroxyindole. chemicalbook.com A practical synthesis of psilocin has been developed based on the palladium-catalyzed cyclization of a protected N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline with a suitable silylated alkyne. tripod.com

A distinct and efficient route to 4-hydroxy-1-methylindole starts from commercially available cyclohexane-1,3-dione. nih.gov The key step is the ammonolysis of an intermediate tetrahydrobenzofuran derivative with methylamine (B109427) in a sealed tube at high temperature, which quantitatively yields 4,5,6,7-tetrahydro-1-methyl-4-oxo-indole. nih.gov This intermediate can then be aromatized to afford 4-hydroxy-1-methylindole. nih.gov

Regioselective Functionalization and Derivatization Strategies

Once the this compound core is formed, further modification can be achieved through various functionalization reactions. The electronic properties of the indole ring, influenced by the methyl group on the nitrogen and the hydroxyl group at C4, dictate the regioselectivity of these transformations.

The C4-position of indole is known to be less reactive towards electrophilic substitution compared to C3, C2, and other positions on the benzene (B151609) ring. nih.govnih.gov However, the presence of directing groups can overcome this inherent reactivity pattern. For instance, a carboxaldehyde group at the C3 position of 1-methylindole (B147185) can direct ruthenium-catalyzed C4-diamidation, demonstrating that functionalization at this challenging position is possible with appropriate catalytic systems. rsc.orgscispace.com

The hydroxyl group at C4 can also be used to direct reactions. O-alkylation of 4-hydroxyindole with epoxy tosylates, for example, can be followed by an intramolecular cyclization that occurs regioselectively at the C5 position. nih.gov Furthermore, the 4-hydroxyindole moiety can be converted to a triflate, which then serves as a versatile handle for palladium-catalyzed coupling reactions, enabling the introduction of various substituents at the C4 position. nih.gov

For 1-methylindoles, palladium-catalyzed vinylation has been shown to occur selectively at the C2-position when a removable carboxyl group is present at C3, highlighting the intricate control possible through the use of transient directing groups. acs.org

Introduction of Methyl Group at the N1 Position

The N-methylation of the indole ring is a fundamental step in the synthesis of this compound. This transformation is typically achieved by reacting the parent indole, often 4-hydroxyindole or a protected version, with a methylating agent. Common reagents for this purpose include methyl iodide or dimethyl sulfate, usually in the presence of a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack. The choice of base and solvent is critical to optimize the reaction yield and prevent undesired side reactions.

For instance, the synthesis of related 1-methylindole derivatives has been accomplished using various bases such as potassium carbonate in a solvent like dimethylformamide (DMF). The Fischer indole synthesis, a classic method, can also be adapted to produce N-methylated indoles by using N-methyl-N-phenylhydrazine as a starting material.

Strategies for Selective Hydroxyl Group Installation at the C4 Position

Achieving selective hydroxylation at the C4 position of the indole ring is a significant synthetic challenge due to the inherent reactivity of other positions, particularly C3. Several strategies have been developed to overcome this hurdle.

One approach involves starting with a pre-functionalized benzene ring that already contains the hydroxyl group or a precursor. For example, a common route to 4-hydroxyindoles begins with 1,3-cyclohexanedione (B196179). google.com In a patented method, 1,3-cyclohexanedione is reacted with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole using a metal catalyst with dehydrogenation activity, such as palladium, platinum, or nickel. google.com

Another powerful strategy is the Leimgruber-Batcho indole synthesis, which starts from an ortho-nitrotoluene. wikipedia.orgresearchgate.net This method allows for regiochemical control and is amenable to producing 4-substituted indoles. buu.ac.thacs.org The process involves forming an enamine from the o-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.orgresearchgate.net This method has been successfully adapted for the synthesis of various 4-substituted indoles, including precursors for 4-hydroxyindole. buu.ac.thclockss.org

More modern methods include palladium-catalyzed cross-coupling reactions. For example, 4-hydroxyindole can be synthesized via a two-step process involving the palladium-catalyzed cross-coupling of an ortho-iodoaniline with (trimethylsilyl)acetylene, followed by cyclization. chemicalbook.com Another palladium-catalyzed method involves the cyclization of ortho-vinyl anilines. chemicalbook.com Recently, a gold-catalyzed "back-to-front" synthesis has been developed, where pyrrole precursors are used to construct the 4-hydroxyindole scaffold through a sequence of reactions including cyclization and rearrangement. acs.orgnih.gov

Derivatization of Amine Functionalities on Indole Scaffolds

The derivatization of amine functionalities on the indole scaffold is crucial, often involving precursor molecules like 4-aminoindoles or using amino groups as directing agents for other transformations. For example, 4-aminoindoles can serve as precursors to 4-hydroxyindoles through diazotization followed by hydrolysis.

Furthermore, the amino group at the C4 position can act as a directing group to facilitate functionalization at other positions of the indole ring. Chiral phosphoric acids have been used to catalyze regio- and enantioselective Friedel–Crafts alkylation at the C7-position of 4-aminoindoles. researchgate.net This demonstrates the utility of the amine group in orchestrating complex, site-specific modifications of the indole core. The derivatization of these amine groups, for instance through acylation or the installation of protecting groups, is a common tactic to modulate reactivity and achieve desired synthetic outcomes. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches in Indole Synthesis

In recent years, the field of organic synthesis has increasingly focused on developing more efficient and environmentally benign methodologies. This shift is evident in the synthesis of indole derivatives, where techniques like microwave-assisted synthesis and the use of green solvents are becoming more prevalent.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com Several protocols for indole synthesis have been adapted for microwave assistance.

For example, a one-pot, three-component reaction to synthesize 2,3-disubstituted indoles under Sonogashira coupling conditions has been successfully performed using microwave irradiation at 60 °C, significantly reducing reaction times. nih.gov The Bischler indole synthesis, a method to produce 2-arylindoles, has also been adapted to a solvent-free, microwave-assisted protocol, offering an environmentally friendly alternative. organic-chemistry.org Furthermore, the synthesis of 4-hydroxyindole itself has been achieved via microwave-assisted dehydrogenative aromatization of an oxoindole, demonstrating the technique's utility for this specific scaffold. actascientific.comactascientific.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement | Reference |

| Palladium-Catalyzed Oxidative Cyclization | 80 °C, 3h | 60 °C, 3h | 72% to 94% | mdpi.com |

| Sonogashira-based Indole Synthesis | Room Temp, varied time | 60-90 °C, 20-30 min | N/A (Method Development) | nih.gov |

| Bischler Indole Synthesis | N/A | 540 W, 45-60 sec | 52-75% (One-pot) | organic-chemistry.org |

| Dehydrogenative Aromatization for 4-Hydroxy Indole | N/A | Focused Irradiation (minutes) | "Reasonable good yields" | actascientific.comactascientific.com |

Solvent-Free and Aqueous Reaction Media for Indole Derivatization

The use of water as a reaction medium or conducting reactions under solvent-free conditions are key tenets of green chemistry. nih.gov These approaches reduce reliance on volatile and often toxic organic solvents.

The synthesis of indole derivatives in aqueous media has been explored extensively. nih.govtandfonline.com For example, palladium-catalyzed cyclization of unprotected 2-alkynylanilines to form 2-substituted indoles has been successfully carried out in a micellar medium of 3% TPGS-750-M in water. mdpi.combohrium.com This avoids the need for protecting groups and organic solvents. bohrium.com Similarly, the synthesis of 3-substituted indoles via a one-pot, three-component reaction has been efficiently performed in water using Brønsted acid ionic liquid catalysts. rsc.org

Solvent-free, or neat, reaction conditions represent another green alternative. nih.gov The condensation of indoles with aldehydes and ketones to form bis(indolyl)methanes has been achieved under solvent-free conditions at room temperature using silica (B1680970) chloride as a catalyst. researchgate.net Mechanochemical methods, which involve grinding solid reactants together, also provide a solvent-free route for reactions like the C–H thiocyanation of indoles. rsc.org

Application of Various Catalytic Systems in Indole Chemistry

Catalysis is central to modern indole synthesis, offering efficiency, selectivity, and access to a wide range of functionalized derivatives. rsc.org Transition metals, particularly palladium and copper, are widely employed. bohrium.commdpi.com

Palladium Catalysis: Palladium catalysts are versatile for indole synthesis, enabling reactions such as Sonogashira and Buchwald-Hartwig couplings as precursors to cyclization. nih.govmdpi.com They are used in the synthesis of 4-hydroxyindoles from ortho-iodoanilines and in the cyclization of ortho-vinyl anilines. chemicalbook.com Palladium-catalyzed oxidative cyclization of N-aryl enamines is another efficient route to indole derivatives. mdpi.com

Copper Catalysis: Copper is an attractive catalyst due to its lower cost and toxicity compared to palladium. bohrium.com It has been used in various indole syntheses, including cascade reactions to form indole-2-carboxylic esters and cyclopropanation reactions of indoles. acs.orgwiley.com Copper catalysts are also effective for the functionalization of the indole ring. rsc.orgresearchgate.net

Other Catalytic Systems:

Gold Catalysis: Gold catalysts have enabled novel transformations, such as the "back-to-front" synthesis of 4-silyloxyindoles from pyrrole derivatives. acs.orgnih.gov

Rhodium Catalysis: Rhodium complexes are highly effective for the oxidative coupling of acetanilides and alkynes to produce indoles via C-H activation. wiley.com

Solid Acid Catalysts: Heterogeneous catalysts like phosphated zirconia and bismuth nitrate (B79036) have been used for the synthesis of complex indole structures like cyclo[b]indoles. tandfonline.com

Brønsted and Lewis Acids: Simple acid catalysts, including ionic liquids and silica chloride, are effective for promoting reactions such as Friedel-Crafts type additions to the indole ring. tandfonline.comresearchgate.netrsc.org

Table 2: Overview of Catalytic Systems in Indole Synthesis

| Catalyst Type | Metal/Compound | Typical Reaction | Reference |

| Palladium | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Cross-coupling, Cyclization, Oxidation | chemicalbook.commdpi.comnih.govmdpi.com |

| Copper | CuI, Cu(OAc)₂ | Annulation, Cross-coupling, Cyclization | bohrium.comacs.orgrsc.orgresearchgate.net |

| Gold | IPrAuNTf₂ | Cyclization/Rearrangement | acs.orgnih.gov |

| Rhodium | [Cp*RhCl₂]₂ | C-H Activation/Oxidative Coupling | wiley.com |

| Solid Acid | Phosphated Zirconia, Bi(NO₃)₃ | Condensation/Cyclization | tandfonline.com |

| Brønsted Acid | [DMAP-SO₃H]Cl | Multicomponent Reactions | tandfonline.comrsc.org |

Computational Chemistry and Molecular Modeling Studies of 1 Methyl 1h Indol 4 Ol and Its Analogues

Quantum Chemical Investigations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For 1-Methyl-1H-indol-4-OL and its analogs, these methods reveal insights into their geometry, reactivity, and stability.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often at the B3LYP/6-31G* level of theory, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. tandfonline.com This process involves minimizing the energy of the molecule to find its equilibrium state, which is crucial for all subsequent computational analyses. tandfonline.com For substituted indole (B1671886) derivatives, 2D chemical structures are typically drawn and then converted to 3D geometries for optimization. tandfonline.com

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) for Chemical Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. tandfonline.comrsc.org

For indole derivatives, the HOMO is often localized over the indole moiety, indicating this is the region most likely to donate electrons in a chemical reaction. tandfonline.com The LUMO's location, in turn, points to the site most susceptible to nucleophilic attack. tandfonline.com A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. tandfonline.com These calculations are typically performed using DFT at a specific basis set, such as B3LYP/6-31G(d,p). tandfonline.com

Table 1: Frontier Molecular Orbital Data for a Representative Indole Analog

| Parameter | Value (eV) |

| HOMO Energy | -5.168 tandfonline.com |

| LUMO Energy | -1.577 tandfonline.com |

| HOMO-LUMO Gap | 3.59 tandfonline.com |

This data is for (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, a related indole derivative, and serves as an illustrative example.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating complex wavefunctions into the familiar language of Lewis structures with localized bonds and lone pairs. uni-muenchen.de This method allows for the investigation of charge transfer and conjugative interactions that contribute to molecular stability.

NBO analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals. tandfonline.com For instance, in indole derivatives, significant stabilization energies can arise from the interaction between the lone pair of the indole nitrogen and adjacent antibonding orbitals, indicating charge delocalization and increased stability. tandfonline.commdpi.com This analysis helps in understanding the electronic factors that stabilize the molecule's structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.dewolfram.comnumberanalytics.com It is invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-deficient, susceptible to nucleophilic attack). wolfram.comnumberanalytics.comresearchgate.net

For molecules containing hydroxyl groups and aromatic rings, such as this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and potentially delocalized negative potential over the indole ring, highlighting these as likely sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). jbcpm.com This method is instrumental in drug discovery and understanding biological processes at a molecular level.

Elucidation of Binding Modes and Affinities with Enzymes and Receptors

Molecular docking simulations can predict how this compound and its analogs might interact with the active sites of various enzymes and receptors. jbcpm.com These simulations calculate a binding score or affinity, which estimates the strength of the interaction, with more negative values typically indicating a stronger binding. tandfonline.comjbcpm.com

Studies on substituted indole derivatives have shown their potential to interact with various biological targets. tandfonline.comnih.gov For example, docking studies have revealed that indole compounds can form hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of an enzyme. tandfonline.comresearchgate.net The specific interactions and the calculated binding affinity provide valuable information about the potential biological activity of the compound. researchgate.net

Table 2: Illustrative Molecular Docking Results for an Indole Derivative

| Target Protein | Ligand | Binding Affinity (kcal/mol) |

| Squalene Synthase | 5-(Benzyloxy)-1-methyl-1H-indole | -8.6 jbcpm.com |

| Lanosterol-14α Demethylase | 2-Benzo tandfonline.comnih.govdioxol-5-yl-8-methoxy-3-nitro-2H-chromene | -9.7 jbcpm.com |

| Squalene Synthase | 2,4,6-Triphenylthiopyran | -10.3 jbcpm.com |

This data is from a study on various compounds, including an indole derivative, and is presented for illustrative purposes.

Mechanistic Insights into Biological Target Inhibition

Computational studies offer powerful insights into how indole derivatives, including analogues of this compound, inhibit biological targets. These methods elucidate the molecular interactions that govern the potency and selectivity of these compounds.

Indole derivatives are recognized as versatile scaffolds in drug discovery due to their ability to interact with a wide range of biological targets. nih.govresearchgate.net They can act as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.net The mechanism of action often involves the inhibition of key enzymes or the modulation of receptor activity. For instance, indole analogues have been identified as potent anticancer agents that can trigger regulated cell death (RCD) pathways like apoptosis, necrosis, and autophagy. nih.gov They achieve this by targeting various proteins such as tubulin, DNA topoisomerases, and histone deacetylases (HDACs). nih.gov

Molecular docking and structure-activity relationship (SAR) studies are instrumental in understanding these inhibitory mechanisms. For example, in the context of cancer therapy, the substitution pattern on the indole ring significantly influences the inhibitory activity. The methylation at the N1 position, as seen in this compound, can be a critical determinant of binding affinity. In some cases, N1-methylated derivatives have shown reduced or no activity, suggesting the indole N-H group is crucial for forming a hydrogen bond with the target receptor. nih.gov Conversely, for other targets, N-methylation can enhance potency.

Harmine (B1663883), a β-carboline alkaloid containing an indole-like structure, demonstrates how these compounds can inhibit enzymes like human DNA methyltransferases (DNMTs). acs.org Mechanistic studies combining enzymatic assays and molecular modeling revealed that harmine acts as a competitive inhibitor by occupying the S-adenosyl-L-methionine (SAM) binding pocket of DNMTs. acs.org This prevents the natural substrate from binding, thereby inhibiting DNA methylation. acs.org

Similarly, studies on isatin (B1672199) derivatives, which share a core structure with oxidized indoles, as inhibitors of tryptophan 2,3-dioxygenase (TDO), another cancer-related target, highlight the importance of specific interactions. Hydrogen bond interactions with key active site residues and the rotational freedom of substituents on the indole ring are crucial for effective inhibition.

The diverse mechanisms of action for indole derivatives are summarized below:

Enzyme Inhibition: Competitive, non-competitive, or allosteric inhibition of enzymes like kinases, methyltransferases, and oxidases. nih.govacs.org

Receptor Modulation: Acting as agonists or antagonists at various receptors.

Disruption of Protein-Protein Interactions: Preventing the formation of protein complexes essential for disease progression.

DNA Intercalation/Binding: Direct interaction with DNA to disrupt replication and transcription.

Computational methods, particularly molecular dynamics simulations, can further clarify these mechanisms by revealing the energetics and pathways of ligand unbinding from their targets, explaining differences in efficacy among closely related analogues. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

In silico ADMET prediction is a cornerstone of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of compounds. For this compound and its analogues, these computational tools provide crucial data on their potential as drug candidates.

ADMET studies predict several key parameters that determine a compound's viability. These predictions are often based on established rules like Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. pensoft.net

For many indole derivatives, in silico tools have been used to predict their ADMET profiles. pensoft.netekb.egajol.info For instance, studies on novel indole-based benzamides showed satisfactory physicochemical and drug-likeness properties. pensoft.net A study on 5-(Benzyloxy)-1-methyl-1H-indole, an analogue of the title compound, predicted its ADMET properties, including its potential as an inhibitor of various cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. jbcpm.com

The table below shows a representative in silico ADMET profile for a generic indole derivative, based on common findings in the literature. jbcpm.comresearchgate.net

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Variable (often predicted as non-penetrant) | Low likelihood of central nervous system side effects, but limits use for CNS targets. |

| P-glycoprotein (P-gp) Substrate | Often predicted as 'No' | Less susceptible to efflux pumps, which can reduce drug efficacy. |

| Metabolism | ||

| CYP2D6 Inhibition | Often predicted as 'Inhibitor' | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Inhibition | Often predicted as 'Inhibitor' | Potential for drug-drug interactions with a wide range of common medications. |

| Toxicity | ||

| AMES Mutagenicity | Typically 'Non-mutagenic' | Low risk of causing genetic mutations. |

| Hepatotoxicity | Typically 'Non-toxic' | Low risk of liver damage. |

This table represents generalized predictions for indole derivatives and may not reflect the exact properties of this compound.

Computational Approaches to Scaffold Architecture and Drug Design

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds that bind to a variety of biological targets. nih.govbenthamdirect.com Computational chemistry plays a pivotal role in leveraging this scaffold for the rational design of new and improved therapeutic agents.

Computer-aided drug design (CADD) strategies are extensively used to explore the chemical space around the indole core. bohrium.combohrium.com These strategies include:

Scaffold Hopping and Decoration: Starting with a known active indole, computational methods can suggest modifications to the scaffold itself or the addition of various functional groups ("decorations") to enhance affinity, selectivity, or pharmacokinetic properties. nih.gov

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Once a pharmacophore model is built, it can be used to screen virtual libraries for new indole-based compounds that fit the model.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. bohrium.com It is used to score and rank potential drug candidates based on their binding affinity and to visualize the key interactions between the ligand and the active site. This helps in understanding structure-activity relationships (SAR) and in designing modifications to improve binding. bohrium.com For example, docking studies can reveal whether the 4-OH group of this compound is involved in a critical hydrogen bond with the target, or if the N1-methyl group fits into a hydrophobic pocket.

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods provide a more accurate description of the electronic structure of molecules. They are used to calculate properties like bond energies, charge distributions, and reaction energetics, which can help in understanding the stability of a compound and its reactivity within a biological system. mdpi.com

A common approach in drug design involves identifying a promising scaffold from a database and then computationally modifying it to improve its properties. bohrium.com For example, a drug design strategy identified indole-2-N-methylpropargylamine as a superior inhibitor of monoamine oxidase B (MAO-B) by starting with known scaffolds, performing docking simulations, and then using DFT calculations to analyze the inhibition mechanism. bohrium.com

The versatility of the indole scaffold allows for the development of compounds targeting a vast array of diseases, from cancer and infectious diseases to neurological disorders. nih.govbenthamdirect.com Computational approaches are indispensable for navigating this vast chemical landscape efficiently and designing potent and selective drug candidates. nih.govbohrium.com

Hydrogen Bonding Network Analysis and Crystal Packing Interactions in Indole Derivatives

The solid-state structure of a pharmaceutical compound, governed by its crystal packing and intermolecular interactions, significantly influences its physical properties such as solubility, stability, and bioavailability. The analysis of hydrogen bonding networks and other non-covalent interactions in indole derivatives is crucial for understanding and controlling these properties.

X-ray crystallography is the primary experimental technique for determining the three-dimensional arrangement of molecules in a crystal. mdpi.com Computational methods, such as Hirshfeld surface analysis and periodic Density Functional Theory (DFT) calculations, complement these experiments by quantifying the various intermolecular interactions that stabilize the crystal lattice. researchgate.netresearchgate.net

In the crystal structures of indole derivatives, a variety of intermolecular interactions are observed:

Hydrogen Bonds: The indole N-H group is a strong hydrogen bond donor, while the hydroxyl group (-OH) in a compound like this compound can act as both a donor and an acceptor. acs.orgnih.gov These groups frequently form strong N-H···O, O-H···N, or O-H···O hydrogen bonds, which often dictate the primary packing motifs, such as chains or dimers. mdpi.comacs.org

π-π Stacking: The aromatic indole ring system can interact with adjacent rings through π-π stacking interactions. These can be face-to-face or offset (face-to-edge), contributing significantly to crystal stability. mdpi.com

The interplay between these different forces determines the final crystal packing. acs.org For example, in some indole derivatives, N-H···π interactions are the dominant feature, leading to specific chain or dimer formations. nih.gov In hydroxyl-substituted indoles like indole-3-carbinol, classic O-H···O hydrogen bonds can form ribbon-like structures, which are then linked by N-H···π and π-π stacking interactions to build the full crystal lattice. acs.orgnih.gov

The study of these interactions is a key aspect of crystal engineering, which aims to design materials with desired properties by controlling how molecules assemble in the solid state. acs.org

Table of Intermolecular Interaction Energies in Indole Analogues

The following table presents typical interaction energies for different types of dimers found in the crystal structures of indole analogues, calculated using computational methods. These energies quantify the strength of the various non-covalent interactions.

| Dimer Motif Type | Dominant Interaction | Typical Total Interaction Energy (kJ/mol) | Electrostatic Contribution (kJ/mol) | Dispersion Contribution (kJ/mol) |

| D1 | N–H···π | -28 | Low | High |

| D2 | C–H···π | Variable | Low | High |

| D3 | π···π Stacking | -10 to -23 | Variable | High |

| D4 | O–H···O | Variable | High | Low |

| D5 | N–H···O/N | -33 to -38 | High | Moderate |

Data adapted from computational studies on various indole derivatives. acs.orgnih.gov The specific values for this compound would require dedicated crystallographic and computational analysis.

Understanding the hydrogen bonding networks and crystal packing is not only fundamental for solid-state chemistry but also has practical implications for pharmaceutical development, influencing everything from formulation to drug delivery.

Biological Activities and Pharmacological Profiles of 1 Methyl 1h Indol 4 Ol and Derived Compounds

Neurological and Central Nervous System Activity

The indole (B1671886) nucleus is a significant scaffold in medicinal chemistry, with many of its derivatives showing a wide range of biological activities. smolecule.comresearchgate.net

Derivatives of 1-Methyl-1H-indol-4-OL have been shown to modulate key neurotransmitter systems in the brain, particularly the serotonin (B10506) and dopamine (B1211576) systems. nih.gov Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that regulates mood, sleep, and appetite. wikipedia.org Dopamine is another crucial neurotransmitter involved in motor control, cognition, and reward. nih.gov

The interaction of indole derivatives with these systems is a primary focus of research for developing new therapeutic agents. For instance, some indole compounds are designed as potent inhibitors of dopamine and serotonin transporters, which can increase the levels of these neurotransmitters in the brain. nih.gov The modulation of serotonin and dopamine release is a key mechanism through which these compounds exert their effects. nih.govnih.gov Several 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT3, facilitate dopamine release, while the 5-HT2C receptor has an inhibitory effect. nih.gov

The diverse effects of serotonin are mediated by at least 14 different receptor subtypes. nih.gov Derivatives of this compound have been found to interact with several of these, including the 5-HT1A, 5-HT1F, and 5-HT2C receptors.

5-HT1A Receptors: Agonists of the 5-HT1A receptor are of interest for their potential antidepressant and anxiolytic properties. nih.gov Research has focused on developing potent and selective 5-HT1A receptor agonists, with some phenoxyethylamines showing promise. acs.org

5-HT1F Receptors: Selective agonists for the 5-HT1F receptor have been investigated for their potential in migraine therapy. evitachem.com These compounds are designed to inhibit neurogenic dural inflammation, a key process in migraine headaches. evitachem.comnih.gov

5-HT2C Receptors: Compounds that are selective for the 5-HT2C receptor may have therapeutic potential in treating a variety of central nervous system disorders. google.com

Table 1: Interaction of this compound Derivatives with Serotonin Receptor Subtypes

| Compound/Derivative Class | Receptor Subtype | Interaction Type | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| Phenoxyethylamines | 5-HT1A | Agonist | Antidepressant, Anxiolytic | acs.org |

| N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | 5-HT1F | Agonist | Migraine | evitachem.com |

| Fluorinated N-unsubstituted psilocin derivatives | 5-HT2C | Selective Agonist | CNS Disorders | google.com |

Dopamine receptors are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.gov The D2-like receptors are particularly important targets for antipsychotic medications. nih.gov Substituted phenyl-4-hydroxy-1-piperidyl indole analogues have been synthesized and shown to have a high affinity for D2 dopamine receptors, with selectivity over the D3 subtype. nih.govresearchgate.net

Some of these compounds act as neutral antagonists at D2 receptors, while others exhibit partial agonism. nih.gov The search for selective D2 and D3 receptor ligands is ongoing, as these could lead to the development of novel treatments for neurological and psychiatric disorders with fewer side effects. nih.govcsic.es

The modulation of serotonin and dopamine systems by this compound and its derivatives gives them significant therapeutic potential for a range of neurological disorders.

Depression and Anxiety: The antidepressant potential of indole derivatives is well-documented. researchgate.netnih.gov By acting as serotonin reuptake inhibitors or as agonists at specific serotonin receptors, these compounds can alleviate the symptoms of depression and anxiety. nih.govnih.gov

Neurodegenerative Diseases: There is emerging evidence that some indole derivatives may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's. smolecule.comgoogle.com These compounds may help by reducing oxidative stress and inflammation in neuronal cells.

Migraine: Agonists of the 5-HT1B/1D and 5-HT1F receptors are effective in the treatment of acute migraine attacks. acs.orgnih.govnih.gov Several triptan drugs, which are indole derivatives, are widely used for this purpose. acs.orgnih.gov

Obsessive-Compulsive Disorder (OCD): Serotonin reuptake inhibitors (SRIs) are the first-line pharmacotherapy for OCD. nih.govuspharmacist.com Certain indole derivatives that are selective for serotonin receptors may also have therapeutic potential in treating OCD. google.com

Table 2: Therapeutic Potential of this compound Derivatives in Neurological Disorders

| Disorder | Mechanism of Action | Example Compound/Derivative Class | Reference |

|---|---|---|---|

| Depression/Anxiety | Serotonin reuptake inhibition, 5-HT1A agonism | Indole-based serotonin reuptake inhibitors | nih.govnih.gov |

| Neurodegenerative Diseases | Neuroprotection, reduction of oxidative stress | Indole derivatives | smolecule.comgoogle.com |

| Migraine | 5-HT1B/1D/1F receptor agonism | Triptans (e.g., Sumatriptan, Zolmitriptan) | acs.orgnih.gov |

| Obsessive-Compulsive Disorder (OCD) | Serotonin reuptake inhibition, 5-HT receptor modulation | Fluorinated psilocin derivatives | google.comnih.gov |

Dopamine Receptor Agonism (e.g., D2/D3 Receptors)

Cardiovascular System Modulation

In addition to their effects on the central nervous system, certain derivatives of this compound have been shown to modulate the cardiovascular system through their adrenolytic activity. Specifically, they can act as antagonists at α1- and β1-adrenoceptors. nih.govresearchgate.net

Antagonism of α1-adrenoceptors can lead to vasodilation and a decrease in blood pressure, making these compounds potentially useful as antihypertensive agents. mdpi.comarabjchem.org β1-adrenoceptor antagonists, commonly known as beta-blockers, are widely used to treat various cardiovascular conditions, including hypertension and arrhythmias. researchgate.net

Research has shown that certain 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol derivatives possess both α1- and β1-adrenolytic activities. nih.govresearchgate.netresearchgate.net These dual-acting compounds have been found to significantly decrease both systolic and diastolic blood pressure and exhibit antiarrhythmic properties. nih.govresearchgate.net

Table 3: Adrenolytic Activity of this compound Derivatives

| Compound/Derivative | Receptor Target | Activity | Cardiovascular Effect | Reference |

|---|---|---|---|---|

| 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol derivatives | α1-Adrenoceptor | Antagonist | Hypotensive | nih.govresearchgate.net |

| β1-Adrenoceptor | Antagonist | Antiarrhythmic, Hypotensive | nih.govresearchgate.net |

Compound Names Mentioned in this Article

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Serotonin (5-hydroxytryptamine) |

| Dopamine |

| N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide |

| Sumatriptan |

| Zolmitriptan |

| 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol |

Antiarrhythmic and Hypotensive Effects

Derivatives of 1H-indol-4-ol have been synthesized and evaluated for their effects on the cardiovascular system. Notably, compounds structurally related to carvedilol, a known beta-blocker, have demonstrated significant antiarrhythmic and hypotensive properties.

Research into a series of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol analogues has shown that these compounds possess potent α1- and β1-adrenolytic activities. researchgate.netresearchgate.net Their ability to lower blood pressure and control arrhythmias is primarily attributed to these adrenolytic properties rather than to nonspecific spasmolytic effects. researchgate.net All tested compounds in this class, including various enantiomers, were found to significantly decrease both systolic and diastolic blood pressure. researchgate.net

Further studies on methyl and dimethoxy derivatives of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol confirmed these findings. researchgate.netresearchgate.net The research underscores that the hypotensive and antiarrhythmic actions are linked to their ability to block adrenoceptors. researchgate.net The antagonist potency of these novel indole derivatives has been compared to that of carvedilol, indicating a similar mechanism of action. researchgate.net

Ancillary Pharmacological Properties (e.g., Vasodilation, Nitric Oxide Release)

Certain advanced-generation beta-blockers are recognized for having ancillary pharmacological properties, including the ability to induce vasodilation. This effect can be mediated by several mechanisms, one of which is the release of nitric oxide (NO). researchgate.net

Derivatives of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol belong to a class of third-generation drugs that, beyond their primary β-adrenoceptor inhibition, possess these important vasodilating capabilities. researchgate.net The mechanisms contributing to vasodilation in this class of drugs can include α1-adrenoceptor blockade, which reduces peripheral vascular resistance, and the direct release of NO from the endothelium. researchgate.netpharmacompass.com Carvedilol, a carbazole (B46965) analogue, achieves vasodilation through the blockade of alpha-1-adrenergic receptors. pharmacompass.com While direct evidence for NO release by this compound itself is not specified, its derivatives are part of a therapeutic class where this is a known ancillary property. researchgate.net

Antiproliferative and Anticancer Mechanisms

Various derivatives of 1-methyl-1H-indole have been identified as having significant antiproliferative and potential anticancer activities. These effects are mediated through several distinct cellular mechanisms, including the induction of programmed cell death (apoptosis), interruption of the cell division cycle, and inhibition of key proteins involved in tumor growth and vascularization.

The induction of apoptosis is a key mechanism for the anticancer activity of several indole derivatives. A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has demonstrated the ability to induce apoptosis in cancer cells in a dose-dependent manner. rsc.org Similarly, other indole derivatives have been shown to trigger apoptosis, with one study noting this effect in HeLa cells with an IC50 value of 0.34 μM.

Further research into researchgate.netrsc.orgevitachem.comtriazolo[1,5-a]pyrimidine indole derivatives found that the most active compound, H12, could induce apoptosis in MGC-803 gastric cancer cells. semanticscholar.org This process was associated with the regulation of apoptosis-related proteins. semanticscholar.org Another study on indole-aryl amide derivatives identified a compound that selectively promoted apoptosis in HT29 malignant colonic cells without affecting healthy intestinal cells. nih.gov

Table 1: Apoptotic Activity of Indole Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Key Findings |

|---|---|---|

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | Multiple Cancer Cell Lines | Induces apoptosis in a dose-dependent manner. rsc.org |

| (2-methyl-1H-indol-4-yl)methanamine derivatives | HeLa | Induces apoptosis with an IC50 of 0.34 μM. |

| researchgate.netrsc.orgevitachem.comtriazolo[1,5-a]pyrimidine indole derivatives | MGC-803 | Induces apoptosis and regulates related proteins. semanticscholar.org |

Interrupting the cell cycle is another primary mechanism through which indole derivatives exert their antiproliferative effects. Several studies have shown that these compounds can halt cell division at specific phases, preventing the proliferation of cancer cells.

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been found to arrest cancer cells in the G2/M phase of the cell cycle. rsc.org This finding is corroborated by research on other indole compounds, which also demonstrate cell cycle arrest at the G2/M phase. semanticscholar.orgnih.gov For example, certain researchgate.netrsc.orgevitachem.comtriazolo[1,5-a]pyrimidine indole derivatives and dihydro-1H-indene derivatives were shown to cause G2/M phase arrest. semanticscholar.orgtandfonline.com

Interestingly, the specific phase of arrest can vary depending on the derivative and the cancer cell line. One study found that a bioactive indolyl-1,2,4-triazole hybrid caused cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells, but at the S phase in HepG2 liver cancer cells. acs.org Another indole-aryl amide was found to cause cell cycle arrest in the G1 phase in HT29 colon cancer cells. nih.gov

Table 2: Cell Cycle Arrest Mechanisms of Indole Derivatives

| Compound Class | Cell Line(s) | Phase of Arrest |

|---|---|---|

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | Multiple Cancer Cell Lines | G2/M Phase rsc.org |

| researchgate.netrsc.orgevitachem.comtriazolo[1,5-a]pyrimidine indole derivatives | MGC-803 | G2/M Phase semanticscholar.org |

| Dihydro-1H-indene derivatives | K562 | G2/M Phase tandfonline.com |

| Indolyl-1,2,4-triazole hybrids | MCF-7, HepG2 | G2/M Phase, S Phase acs.org |

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton required for cell division. The inhibition of tubulin polymerization is a well-established anticancer strategy.

Several derivatives of 1-methyl-1H-indole have been identified as potent inhibitors of tubulin polymerization. rsc.orgevitachem.com Specifically, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives effectively inhibit this process in a manner consistent with the action of colchicine (B1669291), a known tubulin inhibitor. rsc.org One compound from this series, designated 7d, showed potent inhibition of tubulin polymerization. rsc.orgevitachem.com

Other studies have reinforced the role of indole derivatives as antitubulin agents. Quinoline-indole derivatives have been shown to effectively inhibit microtubule polymerization by binding to the colchicine site on tubulin. polyu.edu.hk The IC50 values for tubulin polymerization inhibition for two such compounds, 27c and 34b, were 2.54 μM and 2.09 μM, respectively, comparable to that of Combretastatin A-4 (CA-4). polyu.edu.hk

The Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR is a critical strategy in modern cancer therapy.

Derivatives of 1-methyl-1H-indole have been instrumental in the development of potent VEGFR inhibitors. For instance, 4-Fluoro-2-methyl-1H-indol-5-ol serves as a key intermediate in the synthesis of Cediranib, a powerful VEGFR inhibitor with antiangiogenic properties. evitachem.com

Another compound, 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f] researchgate.netrsc.orgevitachem.comtriazin-6-ol, also known as BMS-540215 or Brivanib, is a potent and selective inhibitor of VEGFR-2 kinase. evitachem.com It functions by binding to the ATP-binding site of the receptor, which in turn inhibits the signaling cascades that promote angiogenesis. evitachem.com Furthermore, research has identified various indole derivatives that exhibit significant inhibitory activity against VEGFR-2. nih.gov

Table 3: VEGFR Inhibition by Indole Derivatives

| Compound | Target | Significance |

|---|---|---|

| 4-Fluoro-2-methyl-1H-indol-5-ol | VEGFR | Key intermediate for the synthesis of Cediranib. evitachem.com |

| BMS-540215 (Brivanib) | VEGFR-2 Kinase | Potent and selective inhibitor of angiogenesis. evitachem.com |

Inhibition of Tubulin Polymerization

Antimicrobial and Anti-infective Applications

Derivatives of the this compound scaffold have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and parasites. This section will delve into the specific applications of these compounds in combating infectious diseases.

Antibacterial Efficacy

The antibacterial potential of indole derivatives has been a subject of extensive research. Studies have revealed that modifications to the indole ring system can lead to potent antibacterial agents. For instance, certain indolyl-pyrimidine derivatives have shown considerable activity against a range of bacteria. Specifically, compounds have demonstrated pronounced antimicrobial effects against Staphylococcus aureus, Bacillus cereus, and Escherichia coli mdpi.com.

In a separate investigation, a series of methyl 1-{2-[4-amino-5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio]ethyl}-1H-indole-3-carboxylate derivatives were synthesized and evaluated for their antibacterial properties. Many of these compounds exhibited excellent activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis nih.gov. Furthermore, certain 3-substituted indole-2-one and -thione derivatives have been identified as active against methicillin-resistant S. aureus (MRSA) and S. enterica, with minimum inhibitory concentration (MIC) values of 125 µg/mL dergipark.org.tr.

Another study focused on indol-steroid derivatives, where one compound, in particular, was found to inhibit the growth of S. aureus tandfonline.com. The antibacterial activity of these derivatives is often attributed to the specific functional groups attached to the indole core tandfonline.com. For example, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against various bacterial pathogens nih.gov.

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Indolyl-pyrimidine derivatives | Staphylococcus aureus, Bacillus cereus, Escherichia coli | Pronounced activity | mdpi.com |

| Methyl 1-{2-[4-amino-5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio]ethyl}-1H-indole-3-carboxylate derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis | Excellent activity | nih.gov |

| 3-Substituted Indole-2-one and -thione derivatives | Methicillin-resistant S. aureus (MRSA), S. enterica | 125 µg/mL | dergipark.org.tr |

| Indole-triazole derivative (5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) | S. aureus, MRSA, E. coli, B. subtilis | 3.125–50 µg/mL | nih.gov |

Antifungal Properties

The antifungal activity of indole derivatives is a promising area of research. A notable example is the development of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which have shown potent efficacy against Candida albicans. One particular derivative, the (−)-(S)-enantiomer of 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol, exhibited a very low minimum inhibitory concentration (MIC) of 0.000256 µg/mL against a clinical isolate of C. albicans nih.govsmolecule.com.

Another study investigated a series of 1-(1H-indol-3-yl) derivatives and found that several compounds displayed fungicidal activity against various Candida species and Aspergillus niger, with MIC values ranging from 0.125 to 1.000 mg/mL nih.gov. The introduction of a 1,3,4-oxadiazole (B1194373) moiety to the indole scaffold has also yielded compounds with significant antifungal activity against plant pathogenic fungi semanticscholar.org. For instance, one such derivative displayed superior inhibitory activity against Phomopsis sp. compared to commercial antifungal agents semanticscholar.org.

Furthermore, novel indole derivatives containing a triazole motif have demonstrated excellent antifungal activity against Candida tropicalis and Candida albicans, with some compounds showing MIC values as low as 2 µg/mL nih.gov. The mechanism of action for many of these antifungal indole derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane tandfonline.com.

| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| (−)-(S)-2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol | Candida albicans CA98001 | 0.000256 µg/mL | nih.govsmolecule.com |

| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) | Candida spp., Aspergillus niger | 0.125–1.000 mg/mL | nih.gov |

| Indole derivative with 1,3,4-oxadiazole scaffold (D1) | Phomopsis sp. | 16.9 µg/mL (EC50) | semanticscholar.org |

| 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | Candida albicans | 2 µg/mL | nih.gov |

Antiviral Activities

The indole scaffold is a key component in many antiviral agents. Research has shown that derivatives of this compound possess a broad range of antiviral activities. For example, certain indole derivatives have demonstrated inhibitory activity against the influenza A virus, with IC50 values ranging from 0.4 to 2.1 μmol/L smolecule.com.

In the context of the recent global health crisis, indole derivatives have been investigated for their potential against coronaviruses. Indole chloropyridinyl ester derivatives have emerged as potent inhibitors of the SARS-CoV-2 3CL protease dergipark.org.tr. One such compound, a 4-chloropyridinyl indole-4-carboxylate, exhibited a SARS-CoV-2 3CLpro enzyme IC50 value of 250 nM and potent antiviral activity in cell-based assays dergipark.org.tr. Another study highlighted a dihydrochloride (B599025) of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative that completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM nih.gov.

The antiviral potential of indole derivatives extends to other viruses as well. Indole fragments fused with other heterocyclic rings, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine and 1,3-thiazole, have displayed potent antiviral activity against Herpes Simplex Virus-1 (HSV-1) nih.gov. Furthermore, a series of 3-alkynyl-5-aryl-7-aza-indoles have been identified as broad-spectrum antiviral agents, showing activity against Respiratory Syncytial Virus (RSV), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV) in the low micromolar range nih.gov.

| Compound/Derivative Class | Virus | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Indole derivatives | Influenza A | 0.4–2.1 μmol/L (IC50) | smolecule.com |

| 4-Chloropyridinyl indole-4-carboxylate | SARS-CoV-2 3CLpro | 250 nM (IC50) | dergipark.org.tr |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative | SARS-CoV-2 | 52.0 μM (complete inhibition) | nih.gov |

| 3-Alkynyl-5-aryl-7-aza-indoles | RSV, SARS-CoV-2, VEEV | Low single-digit micromolar range (EC50) | nih.gov |

Antimalarial Potential and Target Inhibition (e.g., Plasmodium falciparum DHFR-TS)

The fight against malaria has also benefited from the versatility of the indole scaffold. A crucial target in antimalarial drug development is the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, which is essential for the parasite's survival nih.govresearchgate.net. The inhibition of this enzyme disrupts the folate pathway, leading to the death of the parasite nih.gov.

Several classes of compounds are known to inhibit this vital enzyme tandfonline.com. While direct studies on this compound are limited, various indole-containing compounds have been investigated for their antimalarial properties. For instance, a study on imidazole (B134444) derivatives included molecular docking against the PfDHFR-TS protein to understand their interaction and inhibitory potential nih.gov. The development of inhibitors with high affinity for both wild-type and mutant strains of PfDHFR-TS is a key strategy to overcome drug resistance researchgate.net.

Research into other heterocyclic compounds has provided insights that could be applicable to indole derivatives. For example, thioxanthone derivatives have been computationally designed and shown to have potential inhibitory activity against PfDHFR tandfonline.com. These studies highlight the importance of targeting PfDHFR-TS and provide a basis for the design of novel indole-based antimalarial agents.

Anti-inflammatory and Antioxidant Properties

Beyond their anti-infective applications, derivatives of this compound also exhibit promising anti-inflammatory and antioxidant activities. These properties are crucial in combating a variety of chronic diseases where inflammation and oxidative stress play a significant role.

Reactive Oxygen Species Neutralization

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells and contribute to various pathological conditions mdpi.commdpi.com. Antioxidants are substances that can neutralize these harmful species nih.gov. Preliminary studies have indicated that this compound possesses antioxidant properties, suggesting its potential in mitigating oxidative stress smolecule.com.

A notable example from a related class of compounds is 3-(4-chlorophenylselanyl)-1-methyl-1H-indole. This organoselenium indole derivative has demonstrated significant antioxidant activity. In studies using SH-SY5Y cells, pretreatment with this compound protected the cells against hydrogen peroxide-induced oxidative stress and reduced the number of ROS-positive cells researchgate.net. The antioxidant effect of this compound is linked to its ability to modulate the levels of glutathione (B108866), a key intracellular antioxidant researchgate.net.

Modulation of Inflammatory Pathways

Indole derivatives have demonstrated a capacity to modulate inflammatory pathways, a significant area of interest in drug discovery. researchgate.netijpsr.com Chronic inflammation is associated with bone loss, and certain indole alkaloids can downregulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are contributors to osteoclastogenesis. mdpi.com Some indole compounds may also inhibit the NF-κB signaling pathway, a critical regulator of both inflammation and bone resorption. mdpi.com

Serotonin (5-hydroxytryptamine or 5-HT), a well-known indoleamine, has been shown to modulate the production of various cytokines and chemokines in human monocytes, primarily through the activation of 5-HTR3, 5-HTR4, and 5-HTR7 receptor subtypes. oup.com This suggests a regulatory role for 5-HT in the immune system. oup.com The anti-inflammatory activity of various synthesized indole derivatives has been evaluated, with some compounds showing potent effects. researchgate.netresearchgate.net For instance, a series of novel [2-(3-oxo-3,4-dihydro-2H-benzo smolecule.comvulcanchem.comoxazin-6-carbonyl)-1H-indol-3yl]acetic acid derivatives were found to have prominent COX-2 inhibitor properties. researchgate.net

Inhibition of Glutathione Peroxidase and Reductase

A derivative of 1-methyl-1H-indole, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole, has been investigated for its interaction with key enzymes in glutathione metabolism. researchgate.netresearchgate.net Mechanistic docking studies have indicated that this compound can inhibit both glutathione peroxidase (GPx) and glutathione reductase (GR). researchgate.netresearchgate.net These enzymes are crucial for cellular antioxidant defense. kennesaw.edunih.gov

Glutathione peroxidase is an intracellular antioxidant enzyme that helps regulate the levels of hydrogen peroxide within cells, thereby influencing cellular processes such as growth and proliferation. kennesaw.edu Glutathione reductase is responsible for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG), which is essential for maintaining the cellular redox balance. nih.govmdpi.com The inhibition of these enzymes can have significant biological consequences.

The activities of GPx and GR can differ between cell types, which may contribute to their varying susceptibility to oxidative stress. nih.gov For example, HepG2 cells, with higher activities of both GPx and GR, have a greater reducing power compared to C6 glioma cells and are thus less susceptible to oxidative stress. nih.gov

Other Investigated Biological Activities

Equilibrative Nucleoside Transporter (ENT) Inhibition

Equilibrative nucleoside transporters (ENTs) are crucial for the transport of nucleosides across cell membranes, playing a key role in processes like nucleotide synthesis and the cellular uptake of nucleoside analog drugs. nih.gov By controlling the concentration of adenosine (B11128) available to cell surface receptors, ENTs have regulatory functions in various physiological activities, including cardiovascular function and neurotransmission. nih.gov

There are four subtypes of human ENTs (ENT1–4). frontiersin.org ENT1 and ENT2 transport both purine (B94841) and pyrimidine (B1678525) nucleosides, while ENT3 and ENT4 have more specific localizations and substrate affinities. frontiersin.org The inhibition of ENT1, in particular, is a target for therapeutic intervention. researchgate.net For instance, the potent ENT1 inhibitor 8MDP has an IC50 of 0.43 nM. tocris.com Several tyrosine kinase inhibitors have also been identified as moderate to strong inhibitors of ENT1. nih.gov

Research has shown that certain 8-pCPT-modified cAMP analogs and their hydrolysis products can inhibit ENT1. nih.gov This inhibition can lead to an increase in protein kinase A substrate motif phosphorylation and an anti-apoptotic effect through an A2A adenosine receptor (A2AR)-dependent mechanism in PC12 cells. nih.gov The inhibitory effects of these analogs were observed to be on equilibrative rather than concentrative nucleoside transporters. nih.gov

Potential in Addressing Osteoclast-Mediated Bone Loss

Osteoclast-mediated bone loss is a central factor in the development of inflammatory bone diseases such as osteoporosis and rheumatoid arthritis. ijbs.com Excessive osteoclastic activity leads to bone destruction, making the identification of agents that can suppress osteoclast formation and function a key therapeutic goal. ijbs.com

Indole alkaloids have emerged as potential candidates for managing osteoporosis. mdpi.com They can modulate bone turnover by stimulating the proliferation and differentiation of osteoblasts (bone-forming cells) and by suppressing the differentiation and function of osteoclasts (bone-resorbing cells). mdpi.com Some indole alkaloids may interfere with key enzymes or signaling pathways involved in bone resorption. mdpi.com The anti-inflammatory properties of indole derivatives also contribute to their potential in this area, as chronic inflammation is linked to bone loss. mdpi.com

Studies have shown that various interventions can mitigate osteoclast-mediated bone loss. For example, the natural compound umbelliferone (B1683723) has been found to prevent lipopolysaccharide-induced inflammatory bone loss in vivo by suppressing osteoclast differentiation and bone resorption. ijbs.com Gene therapy approaches, such as using bone-targeting AAV vectors to silence key osteoclast regulators, also show promise for treating osteoporosis. nih.gov

Structure Activity Relationship Sar Studies of 1 Methyl 1h Indol 4 Ol Derivatives

Influence of the N1-Methyl Group on Biological Activity and Selectivity

The substitution at the N1 position of the indole (B1671886) ring, particularly the presence or absence of a methyl group, significantly modulates the biological activity and selectivity of indole derivatives. The N-H group in an unsubstituted indole can form hydrogen bonds with proteins and nucleic acids, which can be a critical interaction for certain biological activities. nih.gov Conversely, replacing this hydrogen with a methyl group (N-methylation) alters the molecule's electronic properties, steric profile, and hydrogen bonding capacity, leading to varied pharmacological outcomes. nih.gov

In some contexts, the presence of an N-H bond is crucial. For instance, studies on certain C3-substituted indole derivatives have shown that compounds lacking an N1 substitution exhibit strong cytoprotective properties, which is attributed to the role of the N-H proton in the Hydrogen Atom Transfer (HAT) antioxidant mechanism. mdpi.com N1-methylation in these cases may diminish or eliminate this specific activity. mdpi.com However, in other scenarios, N1-alkylation is beneficial. For example, N-methylation of certain indole derivatives has been shown to enhance binding affinity for the 5-HT6 serotonin (B10506) receptor. nih.gov

The influence of N1-substitution can be target-dependent. Research has demonstrated that for some anticancer agents, substituting the N-H with benzyl (B1604629) or alkyl groups greatly enhances antitumor activity. nih.gov In contrast, for other anticancer compounds, any substitution at the N1 position, including methylation, could reduce or eliminate the desired activity. nih.gov Furthermore, enzymatic reactions can be sensitive to N1-methylation; one study found that a particular P450 enzyme was inactive toward N1-methylated indole substrates, which completely altered the metabolic pathway and resulting products. acs.org

Table 1: Influence of N1-Substitution on Biological Activity

| N1-Substituent | Observed Effect | Compound Class/Target | Reference |

|---|---|---|---|

| -H (Unsubstituted) | Essential for cytoprotective (antioxidant) activity via HAT mechanism. | C3-methylene-bridged indole derivatives | mdpi.com |

| -CH3 (Methyl) | Enhances binding affinity. | 5-HT6 Receptor Ligands | nih.gov |